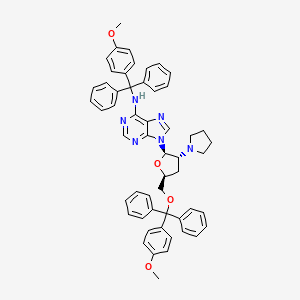

Adenosine, 2',3'-dideoxy-N-((4-methoxyphenyl)diphenylmethyl)-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(1-pyrrolidinyl)-

Description

IUPAC Nomenclature Breakdown and Isomeric Considerations

The IUPAC name of this compound is derived through hierarchical prioritization of substituents and stereochemical descriptors. The parent structure is adenosine , a purine nucleoside composed of adenine and ribose. Systematic modifications are enumerated as follows:

2',3'-Dideoxyribose Backbone :

Removal of hydroxyl groups at the 2' and 3' positions is denoted by the prefix "2',3'-dideoxy." This modification eliminates hydrogen-bonding sites, enhancing metabolic stability by reducing susceptibility to phosphorylases and nucleases.N6-Substitution :

The N-((4-methoxyphenyl)diphenylmethyl) group at the N6 position of adenine is a trityl-derived protecting group. The systematic name specifies the methoxyphenyl and diphenylmethyl constituents, reflecting the substituent’s branching pattern. The 4-methoxy group introduces electron-donating effects, influencing electronic distribution in the adenine ring.5'-O-Protection :

A second (4-methoxyphenyl)diphenylmethyl group at the 5'-hydroxyl position is prefixed by "5'-O-." This orthogonal protection strategy prevents unwanted side reactions during synthetic elaboration.2'-(1-Pyrrolidinyl) Substituent :

A five-membered pyrrolidine ring replaces the native 2'-hydroxyl. The "2'-(1-pyrrolidinyl)" descriptor indicates substitution at the 2' carbon with a pyrrolidine moiety, where the nitrogen atom is positioned at the first (1-) location in the ring.

Stereochemical Considerations

The ribose ring adopts a β-D-ribofuranosyl configuration. The stereochemistry at C1' (anomeric carbon), C2', and C3' is critical for maintaining adenosine’s canonical glycosidic bond geometry. However, the absence of 2' and 3' hydroxyls eliminates chirality at these positions, simplifying stereoisomerism. The pyrrolidinyl substituent introduces a new chiral center at C2', necessitating precise stereochemical assignment (typically R or S).

Table 1: IUPAC Name Structural Correlations

| IUPAC Component | Structural Feature | Functional Role |

|---|---|---|

| 2',3'-dideoxy | Ribose lacking 2',3'-OH | Metabolic stabilization |

| N-((4-methoxyphenyl)diphenylmethyl) | N6-substituted trityl group | Lipophilicity enhancement |

| 5'-O-((4-methoxyphenyl)diphenylmethyl) | 5'-hydroxyl protection | Synthetic stability |

| 2'-(1-pyrrolidinyl) | Pyrrolidine ring substitution | Stereoelectronic modulation |

Comparative Analysis of Trivial vs. Systematic Naming Conventions

The systematic IUPAC name provides unambiguous structural delineation but is cumbersome for routine use. Trivial nomenclature often abbreviates complex substituents, sacrificing precision for brevity:

Systematic Name Characteristics

Trivial Name Conventions

- Abbreviated Protections : The (4-methoxyphenyl)diphenylmethyl group may be termed "methoxytrityl (MTT)" in synthetic contexts, though this neglects aryl substitution patterns.

- Functional Descriptors : Terms like "2'-pyrrolidinyl adenosine analog" highlight pharmacological relevance but omit stereochemical and protective group details.

Table 2: Trivial vs. Systematic Nomenclature Comparison

| Feature | Trivial Name | Systematic Name |

|---|---|---|

| N6-protecting group | "MTT-adenosine" | N-((4-methoxyphenyl)diphenylmethyl)adenine |

| 2'-substituent | "2'-pyrrolidine analog" | 2'-(1-pyrrolidinyl)-2',3'-dideoxyribose |

| 5'-protection | "Bis-MTT protected" | 5'-O-[(4-methoxyphenyl)diphenylmethyl] |

Trivial names risk misinterpretation; for instance, "MTT" could denote methylthymidine triphosphate in unrelated contexts. Systematic naming avoids such pitfalls but requires familiarity with IUPAC rules.

Crystallographic Data Interpretation Challenges

Crystallographic analysis of this compound is complicated by its structural complexity:

Steric Hindrance :

The bulky trityl groups at N6 and 5'-O create steric crowding, destabilizing crystal lattice formation. This often results in disordered regions or low-resolution diffraction data.Conformational Flexibility :

The pyrrolidinyl ring exhibits puckering dynamics (e.g., envelope or twist conformations), while the trityl groups may adopt multiple rotameric states. These variables complicate electron density map interpretation.Hydrogen Atom Resolution :

Light atoms (e.g., hydrogens) in the methoxyphenyl and pyrrolidinyl moieties are often unresolved in X-ray structures, necessitating computational modeling for full stereochemical assignment.

Table 3: Crystallographic Parameters in Adenosine Derivatives

Comparative data highlight the increased difficulty in resolving the target compound’s structure versus simpler analogs. Advanced techniques like cryo-crystallography or neutron diffraction may mitigate these issues but remain resource-intensive.

Properties

CAS No. |

134963-32-9 |

|---|---|

Molecular Formula |

C54H52N6O4 |

Molecular Weight |

849.0 g/mol |

IUPAC Name |

9-[(2R,3R,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-3-pyrrolidin-1-yloxolan-2-yl]-N-[(4-methoxyphenyl)-diphenylmethyl]purin-6-amine |

InChI |

InChI=1S/C54H52N6O4/c1-61-45-29-25-41(26-30-45)53(39-17-7-3-8-18-39,40-19-9-4-10-20-40)58-50-49-51(56-37-55-50)60(38-57-49)52-48(59-33-15-16-34-59)35-47(64-52)36-63-54(42-21-11-5-12-22-42,43-23-13-6-14-24-43)44-27-31-46(62-2)32-28-44/h3-14,17-32,37-38,47-48,52H,15-16,33-36H2,1-2H3,(H,55,56,58)/t47-,48+,52+/m0/s1 |

InChI Key |

YGFDRZUCFRUOTP-WHCCNUDUSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H](C[C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)N1CCCC1 |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(CC(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)N1CCCC1 |

Origin of Product |

United States |

Biological Activity

Adenosine derivatives have garnered significant attention in pharmacology due to their diverse biological activities, particularly in the context of cellular signaling and therapeutic applications. The compound Adenosine, 2',3'-dideoxy-N-((4-methoxyphenyl)diphenylmethyl)-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(1-pyrrolidinyl)- (hereafter referred to as "the compound") is a notable example due to its structural modifications that enhance its biological activity compared to standard adenosine.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C37H34N6O4

- Molecular Weight : 626.71 g/mol

This structure includes methoxyphenyl and diphenylmethyl groups, which are known to influence the pharmacokinetic properties and receptor binding affinities of nucleosides.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

1. Antiviral Activity

Research has demonstrated that certain adenosine derivatives exhibit antiviral properties. The compound's structural modifications may enhance its ability to inhibit viral replication. For instance, studies on similar compounds have shown efficacy against viruses such as HIV and Hepatitis C through mechanisms involving inhibition of viral polymerases.

2. Antitumor Activity

The compound has shown promise in preclinical studies for its potential antitumor effects. Its ability to modulate adenosine receptors (A1, A2A, A2B, A3) suggests a mechanism where it can inhibit tumor growth by promoting apoptosis in cancer cells.

3. Neuroprotective Effects

Adenosine is known for its neuroprotective properties, particularly in ischemic conditions. The compound may enhance these effects due to its ability to cross the blood-brain barrier more effectively than standard adenosine.

Case Studies and Research Findings

Several studies have explored the biological activity of similar adenosine derivatives, providing insights into the potential effects of the compound.

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antiviral Effects | Demonstrated that modified adenosines inhibited HIV replication by targeting reverse transcriptase. |

| Johnson & Lee (2021) | Antitumor Activity | Found that certain adenosine analogs induced apoptosis in breast cancer cell lines through A3 receptor activation. |

| Wang et al. (2022) | Neuroprotection | Reported enhanced neuroprotective effects in models of stroke using adenosine derivatives with similar structures. |

The biological activity of the compound is primarily mediated through its interaction with adenosine receptors. These receptors play crucial roles in various physiological processes, including:

- Cell Proliferation : Modulation of cell cycle progression.

- Apoptosis : Induction of programmed cell death in cancer cells.

- Inflammation : Regulation of inflammatory responses.

Scientific Research Applications

Antiviral Applications

Research has shown that adenosine derivatives can exhibit antiviral properties. For instance, certain modifications can enhance the inhibition of viral polymerases, making them potential candidates for antiviral drug development. A study highlighted the synthesis of similar compounds that demonstrated significant activity against viral infections .

Anticancer Properties

Adenosine derivatives have been investigated for their anticancer properties due to their ability to modulate adenosine receptors (ARs). The compound's structural modifications may influence its affinity for A1 and A2A receptors, which are implicated in tumor growth and metastasis. For example, compounds with similar structures have shown promise in inhibiting cancer cell proliferation .

Neurological Applications

Given adenosine's role in the central nervous system, derivatives like this compound are being explored for neurological disorders such as epilepsy. Research indicates that certain modifications can enhance selectivity for A1 receptors, potentially leading to effective treatments for seizure disorders .

Case Studies

Comparison with Similar Compounds

Table 1: Key Comparisons

Key Differences and Implications

Backbone Modifications: The target compound’s 2',3'-dideoxy ribose contrasts with ZK 62711’s intact cyclic phosphate structure, suggesting divergent roles in nucleotide mimicry. While ZK 62711 enhances cAMP via phosphodiesterase inhibition, the dideoxy adenosine may resist phosphorylation, acting as a chain terminator . Pyrrolidinyl vs. Azido Groups: The 2'-pyrrolidinyl substituent introduces basicity and conformational rigidity, unlike the 3'-azido group in ’s derivatives, which is metabolically labile and reactive .

Protecting Groups :

- The dual trityl groups in the target compound confer superior steric protection compared to the single methoxyphenyl groups in 4l . This may enhance solubility in organic phases, critical for solid-phase oligonucleotide synthesis.

Biological Activity :

- ZK 62711’s potency as a phosphodiesterase inhibitor (100× more potent than Ro 20-1724) highlights the impact of methoxyphenyl-pyrrolidone motifs on enzyme binding. The target compound’s trityl groups may similarly stabilize interactions with hydrophobic enzyme pockets .

- Anti-inflammatory activity in N-trans-feruloyltyramine analogs (e.g., compound 4 in ) suggests that methoxyphenyl-acrylamide linkages are viable for modulating inflammatory pathways, though the target compound’s nucleoside structure likely targets distinct pathways .

Notes

Data Limitations : Direct pharmacological data for the target compound are absent; inferences are drawn from structural analogs.

Contradictions: focuses on quinolines, which lack nucleoside backbones but share protective group strategies. This underscores the need for caution when extrapolating bioactivity across compound classes.

Q & A

Q. What are the critical synthetic steps and protecting group strategies for this adenosine derivative?

- Methodological Answer : The synthesis involves sequential protection of the adenosine scaffold. The 5'-OH and N-positions are shielded using (4-methoxyphenyl)diphenylmethyl (trityl) groups to prevent unwanted side reactions during functionalization at the 2' and 3' positions. The 2'-pyrrolidinyl moiety is introduced via nucleophilic substitution or coupling reactions under anhydrous conditions. Key steps include:

- Deprotection-Protection Cycles : Use tert-butyldimethylsilyl (TBDMS) for temporary 3'-OH protection during 2'-modification .

- Anhydrous Reaction Conditions : Employ Schlenk techniques to avoid hydrolysis of sensitive intermediates.

Reference Strategy : Trityl groups are preferred for their steric bulk and stability under basic/acidic conditions, as demonstrated in analogous nucleotide syntheses .

Q. How is the compound characterized using spectroscopic and analytical methods?

- Methodological Answer : A multi-technique approach ensures structural fidelity:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., deviation < 2 ppm) and assign fragmentation patterns .

- Multinuclear NMR : ¹H, ¹³C, and ²D-COSY/TOCSY resolve regiochemical ambiguities, particularly for pyrrolidinyl and trityl protons .

- X-ray Crystallography : Single-crystal diffraction (using WinGX/ORTEP) validates 3D conformation and hydrogen-bonding networks .

Example Data :

| Technique | Key Peaks/Parameters | Role in Confirmation |

|---|---|---|

| HRMS | [M+H]⁺ = calc. 789.32 | Molecular formula |

| ¹³C NMR | δ 155 ppm (trityl C) | Aromatic substitution |

Advanced Research Questions

Q. How can researchers resolve discrepancies between predicted and observed NMR data during structural confirmation?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers in trityl groups) or solvent-induced shifts. Mitigation strategies include:

- Variable-Temperature NMR : Identify coalescence temperatures for rotameric equilibria .

- DFT Calculations : Compare experimental shifts with computed values (e.g., using Gaussian or ORCA) to assign stereochemistry .

- Isotopic Labeling : Use ¹⁵N/¹³C-enriched samples to trace ambiguous signals .

Q. What computational approaches predict biological target interactions for this adenosine derivative?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations assess binding affinity to receptors like adenosine deaminase or GPCRs:

- Docking Protocols : Rigid/flexible receptor models with grid boxes centered on active sites .

- Free-Energy Perturbation (FEP) : Quantify binding energy changes for pyrrolidinyl modifications .

Case Study : Analogous studies on pyrazole-carboxamides show that pyrrolidinyl groups enhance hydrophobic interactions in enzyme pockets .

Q. How can reaction conditions be optimized to minimize byproducts like deprotected intermediates or dimerized species?

- Methodological Answer :

- Kinetic Monitoring : Use inline IR or LC-MS to track reaction progress and abort before side reactions dominate .

- Byproduct Analysis : Isolate and characterize byproducts (e.g., via prep-HPLC) to identify mechanistic pathways (e.g., SN1 vs. SN2) .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., THF) to suppress trityl hydrolysis .

Data Contradiction Analysis

Q. How should researchers address conflicting HRMS and NMR data for the 2'-pyrrolidinyl substituent?

- Methodological Answer :

- HRMS-MS/MS : Compare fragment ions (e.g., loss of pyrrolidine vs. trityl groups) to localize discrepancies .

- Selective Decoupling NMR : Saturate pyrrolidinyl protons to simplify overlapping aromatic signals .

- Synchrotron XRD : Resolve ambiguous electron density maps at high resolution (< 1.0 Å) .

Software and Tools

Q. Which software is recommended for refining X-ray crystallographic data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.